(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol
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Overview
Description
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a chiral compound that features a fluorinated pyrrolidine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and fluorinated reagents.
Alcohol Formation: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions, often involving the use of alkyl halides and appropriate bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorination on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethan-1-ol moiety may participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloropyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Bromopyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Uniqueness
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |
InChI Key |
CROKWOXDQWOKCV-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)CCO |
Canonical SMILES |
C1CN(CC1F)CCO |
Origin of Product |
United States |
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